1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H9FN2O2S |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) |
InChI Key |
QXYQVTNARLITJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the formation of the thieno[2,3-c]pyrazole core followed by the introduction of the 3-fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-fluorobenzaldehyde with thiosemicarbazide can form an intermediate, which upon cyclization yields the desired thieno[2,3-c]pyrazole structure .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-c]pyrazole derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Moving the halogen from para (4-chloro) to meta (3-fluoro) or ortho (2-chloro) positions alters electronic effects and steric accessibility .
- Halogen Type : Fluorine’s high electronegativity may enhance solubility compared to chlorine, which increases lipophilicity (Cl: LogP ~2.5 vs. F: LogP ~1.8 estimated) .
- Functional Groups : The trifluoromethyl group (CF₃) in the phenyl analog significantly boosts metabolic resistance and hydrophobic interactions, making it suitable for drug design .
Caspase-1 Inhibition
The compound 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide (CID: 2FQQ) has been co-crystallized with caspase-1, demonstrating inhibitory activity via binding to the enzyme’s active site .
Antifungal Activity
However, coexisting bioactive compounds (e.g., phenolic derivatives) in these extracts suggest synergistic roles .
Material Science
The 4-chlorophenyl analog is commercially available (American Elements) for research applications, emphasizing its utility in chemical synthesis and catalysis .
Biological Activity
1-(3-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 270.31 g/mol. The structure features a thieno[2,3-c]pyrazole core, which is known for its bioactive properties.
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-c]pyrazole derivatives in cancer therapy. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : The compound exhibited a GI50 value of 3.79 µM.
- A549 (lung cancer) : Another derivative showed an IC50 of 26 µM against A549 cells, indicating moderate potency.
- NCI-H460 (lung cancer) : The compound demonstrated an IC50 of 42.30 µM, suggesting it could inhibit tumor growth effectively in this model .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that thieno[2,3-c]pyrazole derivatives can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Carboxylic Acid Functionality : The carboxylic acid group is crucial for interaction with biological targets, potentially enhancing solubility and bioavailability.
Study 1: Antitumor Efficacy
A study conducted by Wei et al. evaluated the efficacy of several pyrazole derivatives against A549 cells. Among them, the derivative containing the thieno[2,3-c]pyrazole scaffold exhibited significant inhibitory activity, leading to apoptosis in cancer cells at concentrations as low as 26 µM .
Study 2: Inhibition of Kinases
Li et al. reported that certain thieno[2,3-c]pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM. This suggests that modifications in the thieno[2,3-c]pyrazole structure can lead to potent inhibitors of critical signaling pathways involved in cancer progression .
Data Table
| Compound Name | Structure | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Structure | MCF7 | 3.79 | Cytotoxic |
| Derivative A | N/A | A549 | 26 | Apoptosis Induction |
| Derivative B | N/A | NCI-H460 | 42.30 | Cytotoxic |
| Derivative C | N/A | Aurora-A Kinase | 0.067 | Kinase Inhibition |
Q & A
What are the standard synthetic routes for 1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group. For example, a Pd(PPh₃)₄-catalyzed reaction between a brominated thienopyrazole precursor and 3-fluorophenylboronic acid in degassed DMF/water (3:1) at 80°C for 12 hours achieves coupling . Alternatively, condensation reactions using 1-(3-fluorophenyl)-1H-triazole-4-carbaldehyde with methyl-substituted pyrazolones in ethanol under reflux (yield ~96%) are effective for analogous structures . Key factors affecting yield include:
- Catalyst selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent system : Polar aprotic solvents (DMF) enhance boronic acid reactivity.
- Temperature : Elevated temperatures (80–100°C) drive cross-coupling to completion.
What spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 3-fluorophenyl group shows distinct aromatic splitting (e.g., doublet of doublets for para-fluorine coupling) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 305.05 for C₁₄H₁₀FN₂O₂S) .
- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while thienopyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
- Melting Point : High decomposition points (>250°C) indicate thermal stability, typical of fused heterocycles .
How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation, and what software is recommended?
Methodological Answer:
SCXRD is essential for confirming the thienopyrazole core geometry and fluorine substitution pattern. The SHELX suite (e.g., SHELXL) is widely used for refinement . Key steps:
Crystallization : Use slow evaporation of ethanol/DMSO mixtures.
Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
Refinement : Apply anisotropic displacement parameters for non-H atoms. SHELXL handles twinning and high-resolution data robustly, critical for fluorinated compounds .
How can researchers design experiments to evaluate this compound’s biological activity, such as enzyme inhibition?
Methodological Answer:
- Target Selection : Caspase-1 inhibition is plausible given structural analogs (e.g., thienopyrazole-carboxamides in caspase assays) .
- In Vitro Assays :
- SAR Studies : Modify the carboxylic acid moiety (e.g., esterification) to probe binding pocket interactions .
How should researchers address contradictory data in synthesis yields or biological activity across studies?
Methodological Answer:
- Yield Discrepancies : Compare reaction conditions. For example, Pd catalyst loading (1–5 mol%) and solvent purity significantly impact cross-coupling efficiency .
- Biological Variability : Control for assay conditions (e.g., cell passage number, serum batch). Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence assays).
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways or docking studies (AutoDock Vina) to rationalize activity differences .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility .
- Prodrug Design : Synthesize ethyl esters via Fisher esterification (H₂SO₄ catalyst in ethanol), which hydrolyze in vivo to the active acid .
- Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance bioavailability .
How can computational tools predict the compound’s reactivity or metabolic stability?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate LogP (e.g., ~2.5 for this compound) and CYP450 metabolism.
- Metabolic Sites : The 3-fluorophenyl group is resistant to oxidation, but the methyl-thienopyrazole moiety may undergo hydroxylation (predicted via Schrödinger’s MetaSite) .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to metabolic modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
